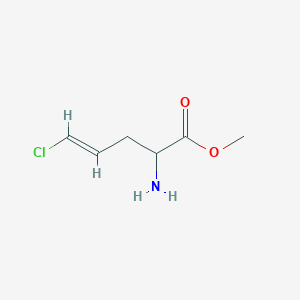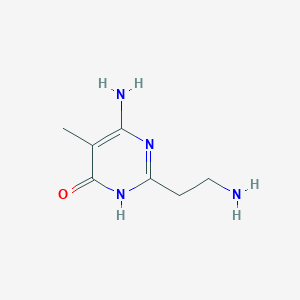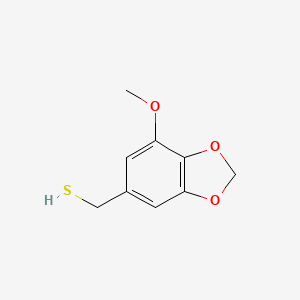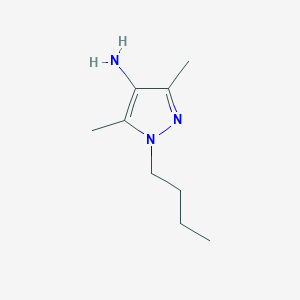
1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl group at position 1, and methyl groups at positions 3 and 5, with an amine group at position 4. It has a molecular formula of C9H17N3 and a molecular weight of 167.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylpyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit catalytic activity, influencing various biochemical pathways. The presence of the amine group allows the compound to participate in hydrogen bonding and other interactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the butyl group, making it less hydrophobic.
1-Butyl-3,5-dimethylpyrazole: Lacks the amine group, reducing its ability to form hydrogen bonds.
1-Butyl-3,5-dimethyl-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, altering its reactivity
Uniqueness
1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the combination of its butyl and amine groups, which confer specific chemical and biological properties. The butyl group increases its hydrophobicity, enhancing its interactions with lipid membranes, while the amine group allows for hydrogen bonding and coordination with metal ions .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-butyl-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3 |
InChI Key |
ROFIHMHYIOPHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


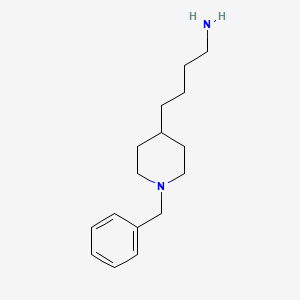


![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
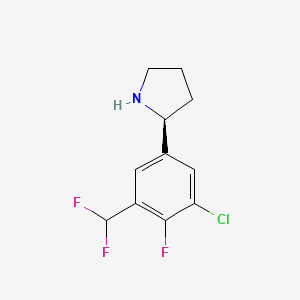
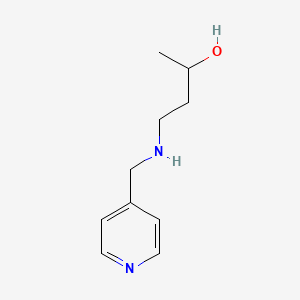


![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
